N-benzyl-4-methyl-5-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-benzyl-4-methyl-5-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-5-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-methyl-5-phenyl-1,3-thiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazoles, substituted thiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-5-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methyl-5-phenyl-1,3-thiazol-2-amine: Unique due to its specific substitution pattern on the thiazole ring.
2,4-Disubstituted thiazoles: Exhibit similar biological activities but differ in their substitution patterns and resulting properties.
Thiazole derivatives: Include compounds like sulfathiazole, ritonavir, and abafungin, which have diverse pharmacological activities.
Uniqueness
This compound stands out due to its specific combination of benzyl, methyl, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N2S |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-benzyl-4-methyl-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S/c1-13-16(15-10-6-3-7-11-15)20-17(19-13)18-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
RLXPTWHOXXNMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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